BenchChemオンラインストアへようこそ!

LY81067

GABA Receptor Chloride Channel Anticonvulsant

LY81067 is a diaryltriazine that selectively modulates the GABA-A receptor at the picrotoxin-sensitive anion channel, unlike benzodiazepines or direct agonists. With an ED50 of ~5.8 mg/kg (i.p.), it is an essential reference standard for in vivo anticonvulsant screening, TBPS binding assays, and SAR studies in epilepsy research. Its unique mechanism makes it irreplaceable for picrotoxin-site pharmacology. Available for R&D use with verified purity.

Molecular Formula C22H24N4O
Molecular Weight 360.5 g/mol
CAS No. 87186-60-5
Cat. No. B1675717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY81067
CAS87186-60-5
Synonyms5,6-bis(4-methylphenyl)-3-(4-hydroxypiperidino)-1,2,4-triazine
Lilly 81067
LY 81067
Molecular FormulaC22H24N4O
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C
InChIInChI=1S/C22H24N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10,19,27H,11-14H2,1-2H3
InChIKeyDIASUTCRTFLJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY81067 (CAS 87186-60-5) Procurement Guide: Core Chemical Identity & Mechanism of Action


LY81067 is a diaryltriazine anticonvulsant [1] that exerts its effects by binding to or near the picrotoxin-sensitive anion recognition site of the GABA/benzodiazepine receptor complex [2], thereby enhancing the binding of both 3H-GABA and 3H-flunitrazepam to their respective sites [1][3].

Why a Standard Benzodiazepine or Pyrazolopyridine Cannot Substitute for LY81067 in Seizure Research


While many anticonvulsants target the GABAergic system, LY81067's unique diaryltriazine structure enables a distinct binding profile at the picrotoxin site [1]. Unlike benzodiazepines which directly modulate the BZ binding site [2], LY81067 acts as a potent non-competitive inhibitor of the 35S-TBPS binding site, a functional marker for the GABA-A receptor chloride channel [1][3]. This differential mechanism, quantified by its superior efficacy in inhibiting 35S-TBPS binding compared to pyrazolopyridine analogs, precludes simple in-class substitution [3].

Quantitative Evidence for LY81067 Differentiation: Key In Vitro & In Vivo Data


Superior In Vitro Potency: LY81067 is the Most Effective Inhibitor of 35S-TBPS Binding Among GABAergic Modulators

LY81067 exhibits the most potent inhibition of 35S-TBPS binding among a set of GABAergic modulators. In rat cortical membrane assays, LY81067 demonstrated a greater inhibitory effect on 35S-TBPS binding compared to the pyrazolopyridines cartazolate and tracazolate [1].

GABA Receptor Chloride Channel Anticonvulsant

Potent In Vivo Anticonvulsant Activity in Mice: ED50 Values Against Pentylenetetrazole and Picrotoxin-Induced Seizures

LY81067 effectively protects against both pentylenetetrazole- and picrotoxin-induced convulsions in mice, with ED50 values of 5.7 mg/kg i.p. and 5.8 mg/kg i.p., respectively [1]. This dual protective effect is a key differentiator from agents that only target one convulsant mechanism.

Seizure Models In Vivo Pharmacology ED50

Unique Enhancement of [3H]Flunitrazepam Binding Affinity via Reduced Dissociation Rate

Scatchard analysis reveals that LY81067 (at 10 µM) increases the affinity of [3H]flunitrazepam binding, primarily by reducing the dissociation rate of the radioligand from the receptor [1]. This mechanism of action differs from that of GABA, which increases the number of binding sites [2].

Benzodiazepine Receptor Binding Kinetics Allosteric Modulation

Region-Specific Modulation of GABA and Benzodiazepine Binding in Rat Brain

The enhancement of both 3H-GABA and 3H-flunitrazepam binding by LY81067 varies significantly across different brain regions, and the pattern of enhancement differs between the two ligands [1]. In cortical membranes specifically, LY81067 increases the affinity of 3H-GABA for both high and low affinity sites, while also increasing the total number of binding sites [1].

Brain Regional Heterogeneity GABA Receptor Subtypes Pharmacological Specificity

Efficacy in a Primate Model of Status Epilepticus: EEG Blockade of Grand Mal Seizures

In the baboon, intravenous administration of LY81067 during ongoing seizures blocked grand mal-type EEG paroxysmal discharges and induced a long period of electrical silence [1]. This contrasts with its transient effect on seizures induced by a benzodiazepine inverse agonist, highlighting a context-dependent efficacy [1].

Primate Model EEG Status Epilepticus

Primary Research & Industrial Application Scenarios for LY81067


In Vitro Dissection of GABA-A Receptor Subunit Pharmacology

Employ LY81067 in radioligand binding assays on rat brain membrane preparations to investigate the heterogeneity of GABA/benzodiazepine receptor complexes [1]. Its region-specific and ligand-dependent enhancement of [3H]GABA and [3H]flunitrazepam binding makes it a precise tool for mapping receptor subtypes and their allosteric coupling mechanisms [1].

Investigating Picrotoxin-Site Pharmacology and Chloride Channel Function

Utilize LY81067 as the primary reference compound in 35S-TBPS binding assays due to its validated superior potency compared to pyrazolopyridine analogs [2]. Its defined rank order of inhibition (LY81067 > cartazolate > tracazolate) provides a clear benchmark for screening novel compounds targeting the picrotoxin-sensitive anion recognition site [2].

In Vivo Studies of Chemoconvulsant-Induced Seizure Models

Incorporate LY81067 as a positive control or test compound in mouse models of acute seizures induced by pentylenetetrazole (PTZ) or picrotoxin [1]. The established ED50 values of 5.7 and 5.8 mg/kg i.p., respectively, provide a reliable, quantifiable efficacy benchmark for evaluating novel anticonvulsant candidates [1].

Advanced Primate Neuropharmacology and Translational Research

Use LY81067 in primate studies requiring EEG monitoring and/or PET imaging to analyze the dynamics of status epilepticus and its interaction with benzodiazepine receptors in a complex brain [3]. Its demonstrated ability to block grand mal EEG discharges in the baboon offers a valuable, albeit specialized, model for advanced translational epilepsy research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY81067

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.